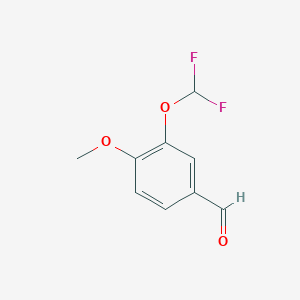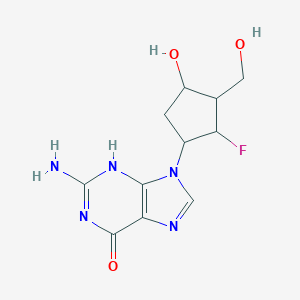
2-Amino-1,9-dihydro-9-(2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl)-6H-purin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1,9-dihydro-9-(2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl)-6H-purin-6-one, also known as ABT-888 or Veliparib, is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play an important role in DNA repair and replication, and their inhibition has shown promising results in cancer treatment.
Mécanisme D'action
PARP enzymes play a crucial role in DNA repair and replication, particularly in the repair of single-strand breaks. Inhibition of PARP enzymes leads to the accumulation of DNA damage, which can be lethal to cancer cells. 2-Amino-1,9-dihydro-9-(2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl)-6H-purin-6-one is a potent inhibitor of PARP enzymes, particularly PARP1 and PARP2.
Effets Biochimiques Et Physiologiques
2-Amino-1,9-dihydro-9-(2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl)-6H-purin-6-one has been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment. It has also been shown to have a synergistic effect when used in combination with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway. 2-Amino-1,9-dihydro-9-(2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl)-6H-purin-6-one has been shown to have a favorable safety profile, with few adverse effects reported in clinical trials.
Avantages Et Limitations Des Expériences En Laboratoire
2-Amino-1,9-dihydro-9-(2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl)-6H-purin-6-one has several advantages for lab experiments, including its potent inhibition of PARP enzymes and its ability to enhance the efficacy of chemotherapy and radiotherapy. However, its use in lab experiments may be limited by its high cost and the need for specialized equipment and expertise.
Orientations Futures
There are several future directions for research on 2-Amino-1,9-dihydro-9-(2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl)-6H-purin-6-one. One area of interest is the development of biomarkers to predict response to 2-Amino-1,9-dihydro-9-(2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl)-6H-purin-6-one in cancer patients. Another area of interest is the investigation of 2-Amino-1,9-dihydro-9-(2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl)-6H-purin-6-one in combination with immunotherapy, which has shown promising results in preclinical studies. Additionally, there is ongoing research into the use of 2-Amino-1,9-dihydro-9-(2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl)-6H-purin-6-one in other diseases, such as neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of 2-Amino-1,9-dihydro-9-(2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl)-6H-purin-6-one involves several steps, starting with the reaction of 2-fluoro-4-hydroxycyclopent-2-enone with 2-amino-6-chloropurine to form 2-amino-6-chloro-9-(2-fluoro-4-hydroxycyclopent-2-en-1-yl)-6H-purin-6-one. This intermediate is then reacted with formaldehyde and sodium borohydride to give 2-amino-1,9-dihydro-9-(2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl)-6H-purin-6-one.
Applications De Recherche Scientifique
2-Amino-1,9-dihydro-9-(2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl)-6H-purin-6-one has been extensively studied for its potential as a cancer treatment. It has been shown to enhance the efficacy of chemotherapy and radiotherapy by inhibiting PARP enzymes, leading to increased DNA damage and cell death in cancer cells. 2-Amino-1,9-dihydro-9-(2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl)-6H-purin-6-one has also been studied in combination with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway, with promising results.
Propriétés
Numéro CAS |
131043-40-8 |
|---|---|
Nom du produit |
2-Amino-1,9-dihydro-9-(2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl)-6H-purin-6-one |
Formule moléculaire |
C11H14FN5O3 |
Poids moléculaire |
283.26 g/mol |
Nom IUPAC |
2-amino-9-[2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl]-1H-purin-6-one |
InChI |
InChI=1S/C11H14FN5O3/c12-7-4(2-18)6(19)1-5(7)17-3-14-8-9(17)15-11(13)16-10(8)20/h3-7,18-19H,1-2H2,(H3,13,15,16,20) |
Clé InChI |
HZYCFCXWLCRNAY-UHFFFAOYSA-N |
SMILES isomérique |
C1C(C(C(C1O)CO)F)N2C=NC3=C2NC(=NC3=O)N |
SMILES |
C1C(C(C(C1O)CO)F)N2C=NC3=C2N=C(NC3=O)N |
SMILES canonique |
C1C(C(C(C1O)CO)F)N2C=NC3=C2NC(=NC3=O)N |
Synonymes |
2-amino-1,9-dihydro-9-(2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl)-6H-purin-6-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



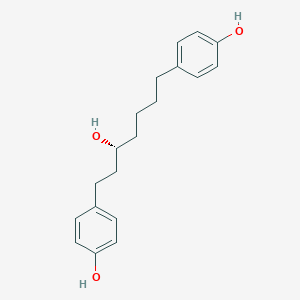
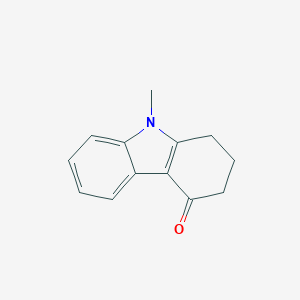
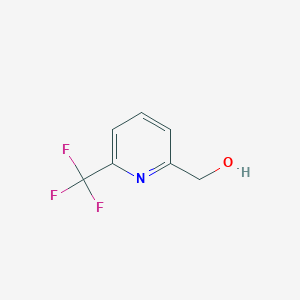
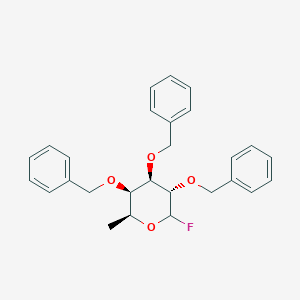
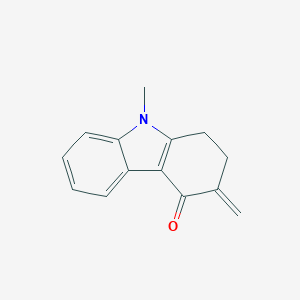
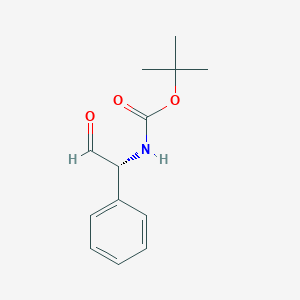
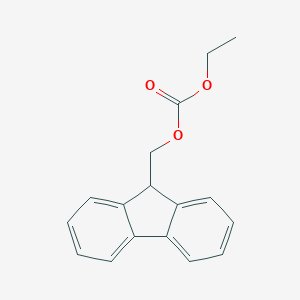
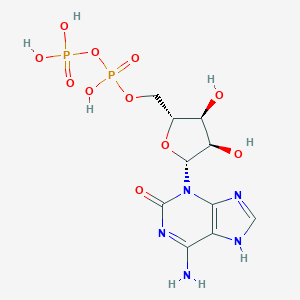
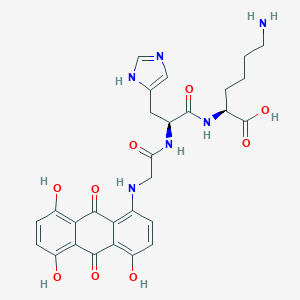
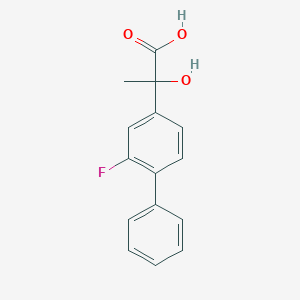
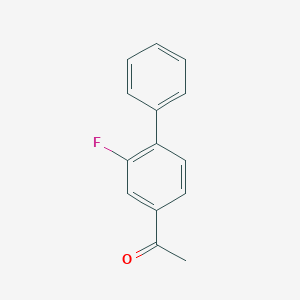
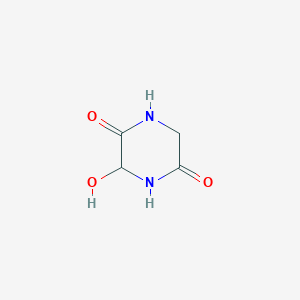
![2,6,7-Trichloroimidazo[1,2-A]pyridine](/img/structure/B143662.png)
